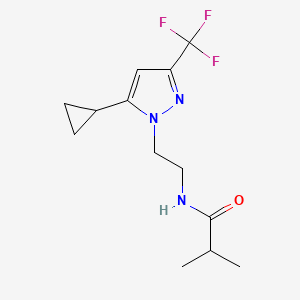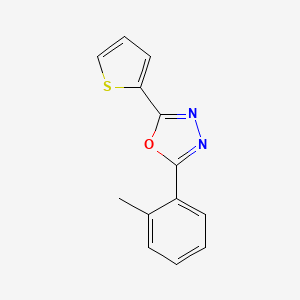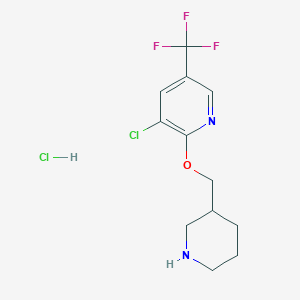![molecular formula C20H18BrN3O6S2 B2943665 N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223948-76-2](/img/no-structure.png)
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Nafeesa et al. (2017) explored the synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial and anti-enzymatic potential. The study highlights the process of designing multifunctional molecules with potential applications in addressing bacterial resistance and enzyme inhibition (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Anticancer Activity
- Research by Zyabrev et al. (2022) on 4-arylsulfonyl-1,3-oxazoles demonstrated these compounds' anticancer activities against various cancer cell lines, suggesting their potential as lead compounds for further anticancer studies (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Antimicrobial and Enzyme Inhibition
- A study focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were evaluated for their antimicrobial properties, demonstrating potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemiluminescence Applications
- Watanabe et al. (2010) investigated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, examining their base-induced chemiluminescence. This research could inform the development of new chemiluminescent compounds for scientific and diagnostic applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 3-bromophenylamine with 2-chloro-N-(2-mercaptoacetyl)acetamide, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzenesulfonyl chloride and 2-amino-4,6-dihydroxypyrimidine. The final product is obtained by deprotecting the sulfonyl and acetyl groups using sodium hydroxide.", "Starting Materials": [ "3-bromophenylamine", "2-chloro-N-(2-mercaptoacetyl)acetamide", "3,4-dimethoxybenzenesulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine", "sodium hydroxide" ], "Reaction": [ "Step 1: Reaction of 3-bromophenylamine with 2-chloro-N-(2-mercaptoacetyl)acetamide in the presence of a base such as potassium carbonate to form N-(3-bromophenyl)-2-({2-[(2-mercaptoacetyl)amino]ethyl}thio)acetamide.", "Step 2: Reaction of the intermediate from step 1 with 3,4-dimethoxybenzenesulfonyl chloride and 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as triethylamine to form N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide.", "Step 3: Deprotection of the sulfonyl and acetyl groups using sodium hydroxide to obtain the final product, N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide." ] } | |
CAS RN |
1223948-76-2 |
Product Name |
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
Molecular Formula |
C20H18BrN3O6S2 |
Molecular Weight |
540.4 |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UGPDAKSRMITHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)

![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)
![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)
![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)


![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)